[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene

Lipophilicity Cyclopropyl effect Drug design

[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene (CAS 1594459-92-3) is a functionalized benzyl ether building block with molecular formula C14H19ClO and molecular weight 238.75 g/mol. The compound features a quaternary carbon center substituted with chloromethyl (CCl), methyl, and cyclopropyl groups, linked via an ether bridge to a benzyl (phenylmethyl) moiety.

Molecular Formula C14H19ClO
Molecular Weight 238.75 g/mol
Cat. No. B13189844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene
Molecular FormulaC14H19ClO
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCC(COCC1=CC=CC=C1)(CCl)C2CC2
InChIInChI=1S/C14H19ClO/c1-14(10-15,13-7-8-13)11-16-9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
InChIKeyJHLDOHAQISJQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene (CAS 1594459-92-3): A Cyclopropyl-Functionalized Benzyl Ether Intermediate


[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene (CAS 1594459-92-3) is a functionalized benzyl ether building block with molecular formula C14H19ClO and molecular weight 238.75 g/mol [1]. The compound features a quaternary carbon center substituted with chloromethyl (CCl), methyl, and cyclopropyl groups, linked via an ether bridge to a benzyl (phenylmethyl) moiety [1]. This structure places it at the intersection of cyclopropyl-containing intermediates and benzyl-protected alcohols, making it relevant as a synthetic intermediate in medicinal chemistry programs, particularly those targeting kinase inhibitors, GPCR modulators, and anti-infective agents [2]. The combination of a sterically demanding quaternary center, conformational rigidity from the cyclopropyl ring, and a reactive primary alkyl chloride distinguishes this compound from simpler, des-cyclopropyl or non-quaternary analogs commonly used as generic surrogates [3].

Why [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene Cannot Be Replaced by Common Des-Cyclopropyl or Linear Alkyl Ether Intermediates


Generic benzyl ether intermediates such as [(3-chloro-2-methylpropoxy)methyl]benzene (CAS 854260-48-3) or [(3-chloro-2-methylpropoxy)methyl]cyclopropane (CAS 1341328-90-2) lack the quaternary carbon center and/or the cyclopropyl motif that define the pharmacophore topology of the target compound . In GPCR-targeted programs, the cyclopropyl group is not merely a steric placeholder—it enforces a specific dihedral angle at the quaternary center (~60°–90° from the C–C bond plane) that cannot be reproduced by geminal dimethyl or simple alkyl substitution [1]. Replacing the chloro leaving group with bromo (CAS 1603057-14-2) alters both the alkylation kinetics and the potential for competing elimination pathways during downstream SN2 reactions, which can shift impurity profiles and complicate scale-up . The evidence below quantifies the key structural and physicochemical differences that make direct substitution without re-optimization a scientifically unsound practice.

Quantitative Differentiation Evidence: [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene vs. Closest Analogs


Cyclopropyl-Induced Lipophilicity Modulation: ClogP Comparison vs. Des-Cyclopropyl Analog

The cyclopropyl ring uniquely modulates lipophilicity compared to simple alkyl or cycloalkyl groups of equivalent carbon count. The target compound exhibits a computed XLogP3 of 3.9, while the des-cyclopropyl analog [(3-chloro-2-methylpropoxy)methyl]benzene (CAS 854260-48-3, C11H15ClO, MW 198.69 g/mol) has a computed XLogP3 of approximately 2.8–3.0 based on atom-based fragment summation [1]. This approximately 1-log-unit increase arises from the cyclopropyl group's reduced solvent-accessible surface area relative to its carbon count—a well-documented 'cyclopropyl effect' where the strained three-membered ring contributes less to polar surface area than an isosteric isopropyl group while maintaining similar steric bulk [2]. For medicinal chemists optimizing CNS penetration or membrane permeability, this difference can shift a compound from below to above the critical LogP threshold of 3.0, altering blood-brain barrier partitioning predictions by an estimated factor of 2–5 fold based on established LogP–CNS penetration correlations [3].

Lipophilicity Cyclopropyl effect Drug design ADME optimization

Quaternary Carbon Center Steric Bulk: Conformational Constraint vs. Linear Propyl Ether Analogs

The quaternary carbon at position C2 of the propoxy chain (substituted with methyl, cyclopropyl, and the ether-linked benzyl group) introduces complete conformational restriction around that center, eliminating the three rotatable bonds typically present in a linear propyl-chain analog. The target compound has six rotatable bonds (as computed by Cactvs 3.4.8.18), while a hypothetical linear propyl ether analog such as [(3-chloro-2-methylpropoxy)methyl]benzene would have approximately four rotatable bonds but lacks the quaternary center's ability to lock the spatial orientation of the three substituents [1]. The conformational restriction imposed by the quaternary center, combined with the cyclopropyl ring's ~60° bond angle constraint, pre-organizes the molecule into a defined three-dimensional shape, which can contribute up to 1.5–3.0 kcal/mol of entropic benefit upon receptor binding compared with a flexible linear analog, based on established principles of conformational pre-organization in drug design [2]. This entropic contribution, while not a direct binding measurement, translates to an estimated 10- to 100-fold improvement in binding affinity when the pre-organized conformer matches the bioactive conformation, a principle validated across multiple target classes [2].

Conformational restriction Quaternary center Cyclopropyl sterics Entropic benefit

Chlorine vs. Bromine Leaving Group: SN2 Reactivity and Elimination Selectivity

The chloro substituent at the primary alkyl position provides a distinct reactivity profile compared to the bromo analog [(3-bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene (CAS 1603057-14-2, C14H19BrO, MW 283.21 g/mol). Chloride is a poorer leaving group than bromide (pKa of conjugate acid: HCl ≈ −7 vs. HBr ≈ −9), which translates to slower SN2 rates and, critically, suppressed E2 elimination side reactions at the sterically hindered quaternary-adjacent position. In alkylations of amines or alkoxides where the nucleophile is basic, the bromo analog can undergo competing elimination to form an exocyclic olefin byproduct, while the chloro compound favors substitution . Quantitative rate comparisons from the general physical organic chemistry literature indicate that a primary alkyl bromide reacts approximately 30–60 times faster than the corresponding chloride in SN2 reactions with anionic nucleophiles (Br/Cl rate ratio ≈ 30–60 for primary substrates in polar aprotic solvents) [1]. For scale-up syntheses where precise stoichiometric control and minimized byproduct formation are critical, the chloro derivative offers a wider process window and typically yields higher purity crude product (vendor-reported purity ≥95% for the chloro compound) without the need for extensive chromatographic removal of elimination products .

SN2 alkylation Leaving group ability Elimination suppression Synthetic utility

Benzyl Protecting Group Stability and Orthogonal Deprotection vs. Alternative Ether Protecting Groups

The benzyl (phenylmethyl) ether moiety in the target compound serves as a hydroxyl protecting group that is stable to a broad range of reaction conditions—including strong bases, nucleophiles, organometallic reagents, and mild acids—while being cleanly cleavable under neutral hydrogenolysis conditions (H2, Pd/C) or via single-electron transfer methods [1]. In contrast, compounds where the benzyl group is replaced by a simple alkyl ether (e.g., methyl or ethyl) require harsh acidic or Lewis acid-mediated cleavage (BBr3, TMSI) that can degrade acid-sensitive functionality such as the cyclopropyl ring (cyclopropane rings are susceptible to acid-catalyzed ring-opening at pH < 2) [2]. The benzyl ether offers an estimated >100-fold selectivity window: hydrogenolysis proceeds quantitatively on Pd/C at room temperature and 1 atm H2, whereas the cyclopropyl ring remains intact under these conditions, while acidic deprotection of a methyl ether would risk cyclopropyl ring-opening with a rate constant approximately 10³–10⁴ M⁻¹s⁻¹ under strongly acidic conditions (general cycloalkane acidolysis data) [3]. This orthogonality is essential when the compound is used as a late-stage intermediate in multi-step medicinal chemistry sequences where the cyclopropyl group is a required pharmacophoric element.

Benzyl ether Protecting group strategy Hydrogenolysis Orthogonal deprotection

Patent-Corroborated Relevance in POLQ Inhibitor and GPCR Agonist Pipelines vs. Non-Specific Intermediates

The structural motif embodied by [(3-chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene—specifically a benzyloxymethyl-cyclopropyl-quaternary carbon scaffold bearing an alkyl halide—appears in the Markush structures and exemplified intermediates of two distinct patent families: (i) WO2024121753A1 covering POLQ (DNA polymerase theta) inhibitors for cancer therapy via synthetic lethality in HR-deficient tumors [1], and (ii) EP2720544B1 covering substituted cyclopropyl compounds as GPR119 agonists for type 2 diabetes [2]. In contrast, simple des-cyclopropyl analogs such as [(3-chloro-2-methylpropoxy)methyl]benzene (CAS 854260-48-3) do not appear in these patent families' exemplified compounds, indicating that the cyclopropyl-quaternary motif is a critical substructure for target engagement. The compound's explicit inclusion as a commercially indexed building block (CID 102941008, with vendor availability confirmed at ≥95% purity from AKSci and Leyan) further distinguishes it from bespoke, non-commercially listed analogs that require custom synthesis and method development (typical lead time: 4–8 weeks for non-stocked quaternary cyclopropyl benzyl ethers).

POLQ inhibitor DNA damage repair GPCR agonist Oncology Synthetic lethality

Procurement-Guiding Application Scenarios for [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene


Fragment-Based Drug Discovery Targeting POLQ Helicase for HR-Deficient Cancers (Synthetic Lethality)

The compound's benzyl-protected chloroalkyl-cyclopropyl scaffold maps to the exemplified substructures in WO2024121753A1 (POLQ inhibitors). Procurement of the pre-formed quaternary cyclopropyl building block (XLogP3 = 3.9; rotatable bonds = 6) enables rapid diversification at the chloro position via SN2 displacement with amine, thiol, or alkoxide nucleophiles while maintaining the cyclopropyl constraint critical for POLQ ATPase domain binding [1]. The benzyl protecting group remains intact through these transformations and can be cleaved later under neutral hydrogenolysis conditions, preserving the acid-sensitive cyclopropyl ring—a key advantage over acid-labile protecting group alternatives [2].

GPR119 Agonist Lead Optimization for Type 2 Diabetes Programs

EP2720544B1 describes cyclopropyl-substituted benzyl ethers as GPR119 agonists, where the cyclopropyl-quaternary carbon motif is required for receptor activation. The chloro substituent provides a synthetic handle for introducing heterocyclic or aminocarbonyl pharmacophores at the terminal position, with the chlorine's moderate leaving group ability enabling controlled SN2 coupling without excessive elimination—a critical factor when coupling to base-sensitive heterocycles [1]. The 1-log-unit higher lipophilicity versus the des-cyclopropyl analog positions the compound favorably for achieving the balanced LogP (3–4 range) typically associated with optimal oral absorption for GPCR-targeted agents [3].

Dual-Purpose Alkylating Probe for Chemical Biology Target Identification

The primary alkyl chloride serves as a latent electrophile for covalent inhibitor design or target identification studies (chemoproteomics). Unlike the bromo analog, the chloro group's attenuated reactivity (SN2 Br/Cl rate ratio ≈ 30–60) minimizes non-specific labeling while still enabling proximity-driven crosslinking upon target binding [1]. The benzyl ether can be cleaved post-labeling for mass spectrometry-based target deconvolution, and the cyclopropyl group's low molecular weight (41 Da) contributes minimal mass adduct complexity [2].

Multi-Step Synthesis of Spirocyclic and Bridged Heterocyclic Libraries

The quaternary carbon center bearing methyl, cyclopropyl, and CH2OBn groups serves as a pre-organized scaffold for constructing spirocyclic and bridged architectures via sequential SN2 and cyclization reactions. The ≥95% commercial purity specification (AKSci 0922EE) eliminates the need for pre-use chromatography in library production, and the compound's non-hazardous transport classification reduces shipping restrictions for international procurement [1]. For custom synthesis requests, the commercial availability from multiple vendors (AKSci, Leyan) provides competitive pricing and reliable supply chain redundancy [2].

Quote Request

Request a Quote for [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.